Dilaurina

Descripción general

Descripción

- Sirve como estándar interno para cuantificar diacilgliceroles en nervios ciáticos desenvainados de rata .

- Los diacilgliceroles son importantes moléculas lipídicas involucradas en diversos procesos celulares.

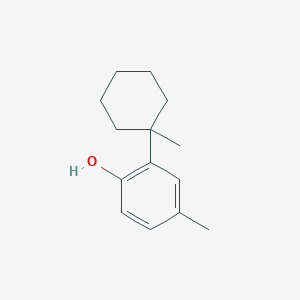

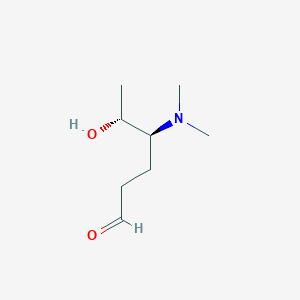

1,2-Dilauroyl-rac-glicerol: es un diacilglicerol que contiene ácido láurico (Número de artículo 10006626) en las posiciones sn-1 y sn-2.

Aplicaciones Científicas De Investigación

Química: Se utiliza como estándar en el análisis de lípidos y la cromatografía.

Biología: Investigado en estudios de metabolismo lipídico y vías de señalización celular.

Medicina: Posibles aplicaciones en sistemas de administración de fármacos y terapias basadas en lípidos.

Industria: Aplicaciones industriales limitadas, pero sus propiedades pueden inspirar nuevos productos basados en lípidos.

Mecanismo De Acción

- Los efectos del compuesto probablemente involucren interacciones con enzimas relacionadas con lípidos y membranas celulares.

- Los objetivos moleculares pueden incluir lipasas, que hidrolizan los diacilgliceroles para liberar ácidos grasos.

Métodos De Preparación

Rutas sintéticas: La síntesis de 1,2-dilauroyl-rac-glicerol implica la esterificación del ácido láurico (ácido dodecanoico) con glicerol.

Condiciones de reacción: La reacción generalmente ocurre en condiciones ácidas, utilizando un catalizador ácido adecuado.

Producción industrial: Si bien no se produce ampliamente en la industria, se puede sintetizar a escala de laboratorio.

Análisis De Reacciones Químicas

Reacciones: 1,2-dilauroyl-rac-glicerol puede sufrir diversas reacciones, incluida la hidrólisis, la esterificación y la transesterificación.

Reactivos y condiciones comunes: Los catalizadores ácidos (como el ácido sulfúrico) se utilizan comúnmente para la esterificación.

Productos principales: El producto principal es el propio 1,2-dilauroyl-rac-glicerol.

Comparación Con Compuestos Similares

Compuestos similares: Otros diacilgliceroles con diferentes cadenas de ácidos grasos (por ejemplo, 1,2-dipalmitoil-rac-glicerol, 1,2-dioleoyl-rac-glicerol).

Singularidad: La composición específica de ácidos grasos de 1,2-dilauroyl-rac-glicerol lo diferencia.

Recuerde que 1,2-dilauroyl-rac-glicerol es principalmente una herramienta de investigación y sus aplicaciones más amplias todavía se están explorando. Si necesita más información o tiene alguna otra solicitud, no dude en preguntar

Propiedades

IUPAC Name |

(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQOAWVKVDAJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880897 | |

| Record name | Glyceryl 1,2-dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-94-6, 27638-00-2 | |

| Record name | 1,2-Dilaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Didodecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilaurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027638002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1,2-dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,2-DILAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S1016G3A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dilaurin?

A1: Dilaurin (1,2-dilaurin) has the molecular formula C27H52O5 and a molecular weight of 456.7 g/mol.

Q2: Are there any characteristic spectroscopic features of dilaurin?

A: Yes, dilaurin can be identified using Fourier Transform Infrared Spectroscopy (FTIR). The carbonyl stretching region of dilaurin shows characteristic peaks, distinguishable from monolaurin and trilaurin. []

Q3: How does dilaurin behave in different lipid environments?

A: Studies show that dilaurin can influence the properties of lipid monolayers. For instance, the presence of dilaurin can modify the adsorption behavior of N-dodecyl-β-alanine at the air-solution interface. []

Q4: Can dilaurin be produced through enzymatic reactions?

A: Yes, enzymatic transesterification of methyl laurate and glycerol can be used to synthesize dilaurin. This method often results in a mixture of monolaurin, dilaurin, and trilaurin, requiring further separation techniques. []

Q5: What is the role of dilaurin in the synthesis of trilaurin in plants?

A: In developing Actinodaphne hookeri seeds, dilaurin is a key intermediate in the biosynthesis of trilaurin. The enzyme activities responsible for trilaurin synthesis are specifically induced during seed development, leading to the accumulation of dilaurin and subsequently trilaurin. []

Q6: How does the structure of dilaurin, compared to monolaurin and trilaurin, affect its interaction with lipases?

A: Studies using pancreatic and milk lipases have shown a difference in lipolysis rates among lauric acid glycerides. The rates decrease in the order of trilaurin > 1,3-dilaurin > 1-monolaurin/2-monolaurin. This suggests that the number of free hydroxyl groups and their position on the glycerol backbone influence the interaction with lipases. [, ]

Q7: How can the stability of dilaurin be enhanced in formulations?

A: While specific stability data for dilaurin formulations are limited in the provided research, incorporating solid carriers like those used for calcitriol solid lipidic dispersions might be a potential strategy. []

Q8: What methods are used to quantify dilaurin in a mixture?

A: Dilaurin can be quantified using Gas Chromatography (GC) after separating it from other components in the mixture. [, ] Thin-layer chromatography (TLC) can also be used for separation and identification. [, ]

Q9: Can FTIR be used to determine the composition of dilaurin in a mixture with other lauric acid glycerides?

A: Yes, FTIR band shape analysis of the carbonyl stretching region can be employed to estimate the composition of monolaurin, dilaurin, and trilaurin in a mixture. This method utilizes the unique peak shapes and height ratios of the carbonyl peaks for each glyceride. []

Q10: What are some essential tools for researching dilaurin and similar compounds?

A10: Key tools include:

- Chromatographic techniques (GC, TLC): for separation and quantification of dilaurin in mixtures. [, , ]

- Spectroscopic techniques (FTIR): for structural characterization and compositional analysis of dilaurin-containing samples. []

- Enzymatic assays: to investigate the interaction of dilaurin with enzymes like lipases. [, , ]

Q11: What are some early research milestones in understanding dilaurin and related glycerides?

A11: Early studies focused on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)

![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)